

# Trimethylamine-d9 Hydrochloride chemical properties and structure

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## Compound of Interest

Compound Name: Trimethylamine-d9 Hydrochloride

Cat. No.: B587661

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## Trimethylamine-d9 Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Trimethylamine-d9 Hydrochloride** ( $(\text{CD}_3)_3\text{N}\cdot\text{HCl}$ ) is a deuterated isotopologue of trimethylamine hydrochloride. This stable isotope-labeled compound serves as an invaluable tool in various scientific disciplines, particularly in metabolic research and analytical chemistry. Its unique properties, owing to the presence of nine deuterium atoms, make it an ideal internal standard for quantitative analysis and a tracer for elucidating metabolic pathways. This technical guide provides an in-depth overview of the chemical properties, structure, and common applications of **Trimethylamine-d9 Hydrochloride**.

### Chemical Properties and Structure

The fundamental chemical and physical properties of **Trimethylamine-d9 Hydrochloride** are summarized below. These characteristics are crucial for its application in experimental settings.

Property	Value	Reference
Molecular Formula	C <sub>3</sub> D <sub>9</sub> N·HCl	[1][2][3]
Molecular Weight	104.63 g/mol	[1][2]
Exact Mass	104.1066677 Da	
CAS Number	18856-86-5	
Melting Point	283-284 °C	
Appearance	White to pale yellow solid	
Solubility	DMSO (Slightly), Methanol (Slightly)	
Storage Temperature	+4°C, under inert atmosphere	

## Structural Information:

Identifier	Value	Reference
IUPAC Name	1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine;hydrochloride	
SMILES	Cl.[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H]	
InChI	InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1D3,2D3,3D3;	
InChI Key	SZYJELPVAFJOGJ-KYRNGWDOSA-N	

The structure of **Trimethylamine-d9 Hydrochloride** consists of a central nitrogen atom bonded to three trideuteriomethyl (-CD<sub>3</sub>) groups, forming the trimethylamine-d9 cation. This cation is ionically bonded to a chloride anion. The nine deuterium atoms replace the hydrogen atoms of the methyl groups, resulting in a mass shift of +9 compared to the unlabeled

compound. This isotopic enrichment is the basis for its utility in mass spectrometry-based applications.

## Experimental Applications and Protocols

The primary application of **Trimethylamine-d9 Hydrochloride** is as an internal standard in quantitative analytical assays, particularly those employing mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

### Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a highly accurate method for quantifying compounds in complex mixtures.

**Trimethylamine-d9 Hydrochloride** is an ideal internal standard for the quantification of endogenous trimethylamine (TMA) and its metabolites.

General Protocol Outline:

- **Sample Preparation:** A known amount of **Trimethylamine-d9 Hydrochloride** is spiked into the biological sample (e.g., plasma, urine) at the beginning of the sample preparation process.
- **Extraction:** The analyte of interest (unlabeled TMA) and the internal standard (TMA-d9) are co-extracted from the sample matrix.
- **Analysis by LC-MS/MS:** The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The mass spectrometer is set to monitor the specific precursor-to-product ion transitions for both the unlabeled TMA and the deuterated TMA-d9.
- **Quantification:** The ratio of the peak area of the endogenous TMA to the peak area of the TMA-d9 internal standard is used to calculate the concentration of TMA in the original sample. This ratio corrects for any sample loss during preparation and variations in instrument response.

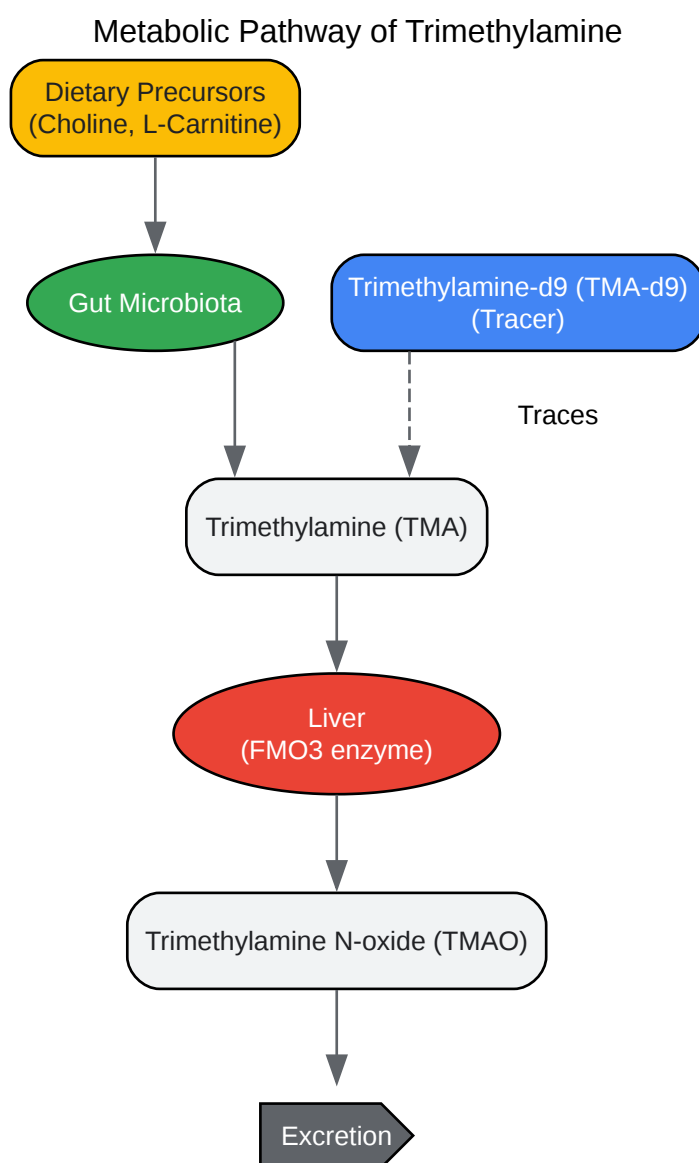
### Nuclear Magnetic Resonance (NMR) Spectroscopy

In  $^1\text{H}$  NMR spectroscopy, the signals from the protons in a molecule can be complex. The substitution of hydrogen with deuterium in **Trimethylamine-d9 Hydrochloride** eliminates the

proton signals from the methyl groups, simplifying the spectrum. This can be particularly useful when studying the interactions of TMA with other molecules, as it allows for a clearer observation of the signals from the non-deuterated binding partner.

## Metabolic Pathway Visualization

**Trimethylamine-d9 Hydrochloride** is a crucial tool for tracing the metabolic fate of dietary trimethylamine-containing compounds. The following diagram illustrates the key metabolic pathway involving TMA.



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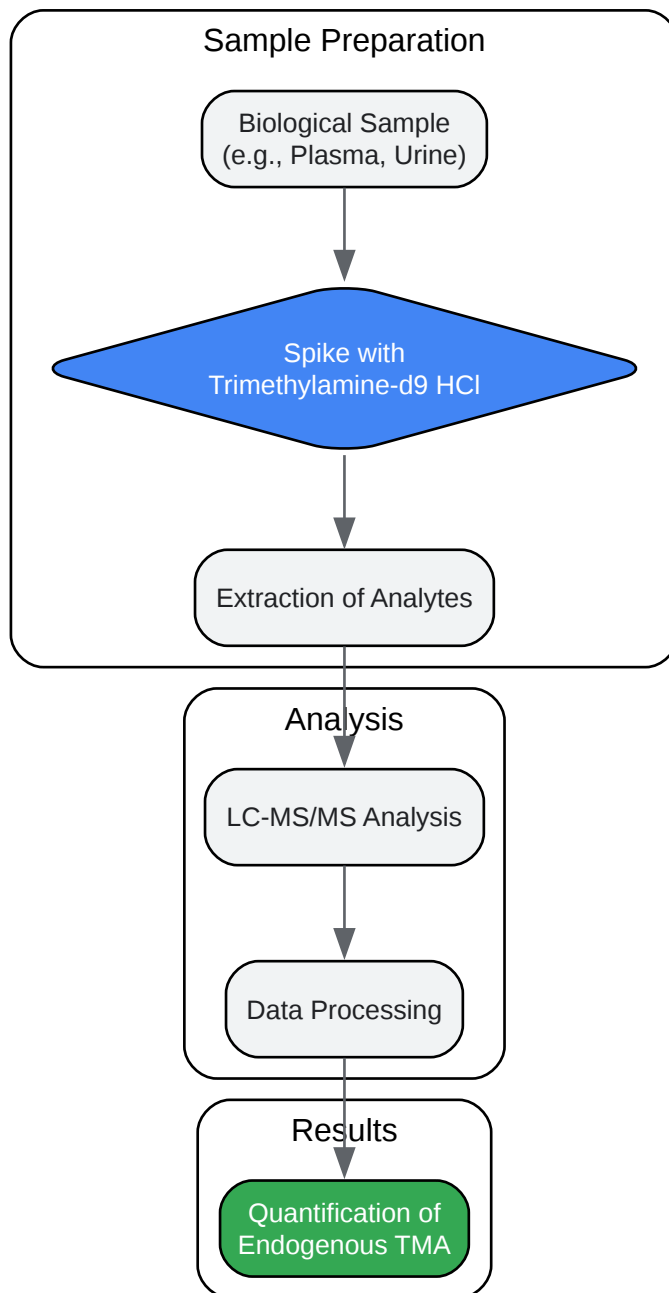
Caption: Gut microbiota metabolize dietary precursors to TMA, which is absorbed and oxidized in the liver to TMAO.

This pathway highlights the central role of the gut microbiota in producing TMA from dietary sources like choline and L-carnitine. The liver enzyme Flavin-containing monooxygenase 3 (FMO3) then oxidizes TMA to trimethylamine N-oxide (TMAO), which is subsequently excreted. By introducing **Trimethylamine-d9 Hydrochloride** as a tracer, researchers can follow the deuterium label as it is incorporated into downstream metabolites, allowing for the precise elucidation of this metabolic pathway.

## Experimental Workflow Visualization

The use of **Trimethylamine-d9 Hydrochloride** as an internal standard in a typical quantitative workflow is depicted below.

## Quantitative Analysis Workflow using TMA-d9 HCl



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Caption: Workflow for quantitative analysis using Trimethylamine-d9 HCl as an internal standard.

This workflow illustrates the key steps from sample collection to the final quantification of the target analyte. The introduction of the deuterated standard at an early stage is critical for

ensuring the accuracy and reliability of the results.

## Conclusion

**Trimethylamine-d9 Hydrochloride** is a powerful and versatile tool for researchers in the fields of metabolomics, drug development, and clinical diagnostics. Its well-defined chemical and physical properties, coupled with its isotopic purity, make it the standard of choice for the accurate quantification of trimethylamine and for tracing its metabolic pathways. The experimental protocols and workflows outlined in this guide provide a framework for the effective utilization of this essential labeled compound in scientific research.

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